An In-depth Technical Guide to the Synthesis and Characterization of Azelaic Acid 2-Ethylhexyl Monoester-d14
An In-depth Technical Guide to the Synthesis and Characterization of Azelaic Acid 2-Ethylhexyl Monoester-d14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Azelaic acid 2-ethylhexyl monoester-d14, a deuterated analog of a monoester derivative of azelaic acid. This compound is of significant interest as an internal standard in analytical and pharmacokinetic studies due to the incorporation of a stable heavy isotope. This guide details a plausible synthetic route, comprehensive characterization methodologies, and an exploration of the relevant signaling pathways of the active parent compound, azelaic acid.
Synthesis of Azelaic Acid 2-Ethylhexyl Monoester-d14
The synthesis of Azelaic acid 2-ethylhexyl monoester-d14 can be conceptualized as a two-step process: the deuteration of the azelaic acid backbone followed by a selective mono-esterification with 2-ethylhexanol.
Experimental Protocol: Synthesis
Step 1: Deuteration of Azelaic Acid
A plausible method for the deuteration of the aliphatic chain of azelaic acid is through a metal-catalyzed hydrothermal H/D exchange reaction.
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Materials: Azelaic acid, Deuterium oxide (D₂O, 99.8 atom % D), Platinum on carbon (Pt/C, 5 wt. %).
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Procedure:
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In a high-pressure stainless-steel reactor, combine azelaic acid (1 equivalent) and 5% Pt/C catalyst (0.1 equivalents by weight).
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Add D₂O to the reactor to a pressure of approximately 20 bar.
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Seal the reactor and heat to 200-220 °C with constant stirring for 48-72 hours.
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Cool the reactor to room temperature and carefully release the pressure.
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Filter the reaction mixture to remove the Pt/C catalyst.
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The aqueous filtrate is then acidified with 1 M DCl in D₂O to a pH of 2.
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The resulting white precipitate of Azelaic acid-d14 is collected by filtration, washed with cold D₂O, and dried under vacuum.
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Step 2: Mono-esterification of Azelaic acid-d14 with 2-Ethylhexanol
A controlled Fischer esterification is a suitable method for achieving mono-esterification. The use of a 1:1 molar ratio of the diacid to the alcohol favors the formation of the monoester.
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Materials: Azelaic acid-d14, 2-Ethylhexanol, Sulfuric acid (concentrated), Toluene.
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Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Azelaic acid-d14 (1 equivalent) in toluene.
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Add 2-ethylhexanol (1 equivalent) to the solution.
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2% w/w of the diacid).
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Heat the mixture to reflux (approximately 120 °C). The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
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Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
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Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the Azelaic acid 2-ethylhexyl monoester-d14.
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Experimental Workflow
Caption: A schematic overview of the synthesis process.
Characterization
A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Azelaic acid 2-ethylhexyl monoester-d14.
Analytical Techniques and Expected Data
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and determination of deuterium incorporation. | Absence or significant reduction of proton signals corresponding to the C2-C8 methylene groups of the azelaic acid backbone. Presence of signals for the 2-ethylhexyl group protons and the terminal carboxylic acid proton. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Presence of signals for all 17 carbon atoms. The signals for the deuterated carbons (C2-C8) may show splitting due to C-D coupling or a decrease in intensity. |
| Mass Spectrometry (HRMS) | Determination of the exact mass and confirmation of the molecular formula. | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₇H₁₈D₁₄O₄. The isotopic pattern will be distinct due to the presence of 14 deuterium atoms. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid O-H stretch (~3000 cm⁻¹), ester C=O stretch (~1735 cm⁻¹), carboxylic acid C=O stretch (~1710 cm⁻¹), and C-D stretches (~2100-2250 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity of the final compound. |
Experimental Protocols: Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrumentation: A 400 MHz or higher NMR spectrometer.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters.
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High-Resolution Mass Spectrometry (HRMS):
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.
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Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an ATR accessory.
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Instrumentation: An FT-IR spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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High-Performance Liquid Chromatography (HPLC):
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Column: A C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Detection: UV detection at a suitable wavelength (e.g., 210 nm).
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Sample Preparation: Dissolve the sample in the mobile phase.
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Signaling Pathways of Azelaic Acid
Azelaic acid 2-ethylhexyl monoester is expected to act as a prodrug, being hydrolyzed in vivo to release azelaic acid, the active therapeutic agent. Azelaic acid exerts its effects through multiple signaling pathways, making it effective in the treatment of various skin conditions like acne and rosacea.
Anti-inflammatory and Antioxidant Pathways
Azelaic acid demonstrates significant anti-inflammatory and antioxidant properties.[1] It can scavenge reactive oxygen species (ROS) and interfere with inflammatory cascades.[1]
Caption: Azelaic acid's role in mitigating inflammation.
Regulation of Keratinization and Antimicrobial Action
Azelaic acid is known to normalize the process of keratinization and exhibits antimicrobial effects, particularly against Propionibacterium acnes, a key bacterium in the pathogenesis of acne.[2]
Caption: Azelaic acid's dual action on skin cells and bacteria.
Inhibition of Melanogenesis
Azelaic acid is also a well-known inhibitor of tyrosinase, a key enzyme in the synthesis of melanin.[3] This makes it effective in treating hyperpigmentation disorders.
Caption: Mechanism of azelaic acid in reducing pigmentation.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of Azelaic acid 2-ethylhexyl monoester-d14. The proposed synthetic route offers a viable pathway for its preparation, and the outlined characterization techniques are essential for verifying its structural integrity and purity. Furthermore, the exploration of the signaling pathways of its active metabolite, azelaic acid, provides crucial context for its application in dermatological research and drug development. The use of this deuterated internal standard will undoubtedly contribute to more accurate and reliable bioanalytical studies, ultimately advancing our understanding of the pharmacokinetics and therapeutic effects of azelaic acid and its derivatives.
